1-Cyclopropoxy-3-ethyl-5-iodobenzene
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Overview
Description
1-Cyclopropoxy-3-ethyl-5-iodobenzene is an organic compound belonging to the class of aryl iodides It is characterized by the presence of a cyclopropoxy group, an ethyl group, and an iodine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropoxy-3-ethyl-5-iodobenzene typically involves the iodination of a benzene derivative. One common method is the diazotization of aniline followed by treatment with potassium iodide. The reaction conditions include the use of concentrated hydrochloric acid, sodium nitrite, and potassium iodide, with careful temperature control to avoid the evolution of nitrogen oxides .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing, temperature control, and product isolation would be essential for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropoxy-3-ethyl-5-iodobenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other substituents.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and aryl boronic acids.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-Cyclopropoxy-3-ethyl-5-iodobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and interactions involving aryl iodides.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Cyclopropoxy-3-ethyl-5-iodobenzene involves its interaction with molecular targets through its aryl iodide moiety. The iodine atom can participate in electrophilic aromatic substitution reactions, while the cyclopropoxy and ethyl groups can influence the compound’s reactivity and binding affinity. The specific pathways and targets depend on the context of its use in research or industrial applications .
Comparison with Similar Compounds
- 1-Cyclopropylmethoxy-3-ethyl-5-iodobenzene
- 1-Cyclopropyloxy-3-iodobenzene
- 1-Cyclopropylmethoxy-3-iodobenzene
Comparison: Similar compounds may lack one of these groups or have different substituents, leading to variations in their properties and uses .
Properties
Molecular Formula |
C11H13IO |
---|---|
Molecular Weight |
288.12 g/mol |
IUPAC Name |
1-cyclopropyloxy-3-ethyl-5-iodobenzene |
InChI |
InChI=1S/C11H13IO/c1-2-8-5-9(12)7-11(6-8)13-10-3-4-10/h5-7,10H,2-4H2,1H3 |
InChI Key |
RBKZRRPKUZCSCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1)I)OC2CC2 |
Origin of Product |
United States |
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